molecular formula C9H13N3O2S B5107912 5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B5107912
M. Wt: 227.29 g/mol
InChI Key: ICGSOPQNVLRKJF-UHFFFAOYSA-N
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Description

5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound with a unique structure that combines a pyrimidine ring with various functional groups

Properties

IUPAC Name

5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-3-5(2)10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGSOPQNVLRKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=CC1=C(NC(=S)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with butan-2-ylamine and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(butan-2-yliminomethyl)-6-hydroxy-2-thioxo-1H-pyrimidin-4-one
  • 5-(butan-2-yliminomethyl)-6-hydroxy-2-oxo-1H-pyrimidin-4-one

Uniqueness

5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

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